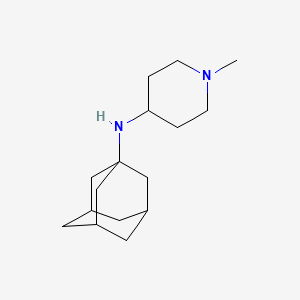
5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-1,3-thiazolidine-2,4-dione, commonly known as BZML, is a chemical compound that has been extensively studied in scientific research. BZML belongs to the class of thiazolidinedione compounds that exhibit a range of biological activities.
作用机制
The mechanism of action of BZML involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. BZML binds to PPARγ and induces conformational changes that result in the activation of target genes involved in glucose and lipid metabolism. Additionally, BZML has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
BZML has been shown to have several biochemical and physiological effects. BZML has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). BZML has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, BZML has been shown to improve insulin sensitivity and glucose uptake in diabetic animals.
实验室实验的优点和局限性
BZML has several advantages for lab experiments. BZML is a well-characterized compound that is readily available. Additionally, BZML has been extensively studied for its biological activities, making it a useful tool for investigating the mechanisms of action of thiazolidinedione compounds. However, BZML has some limitations for lab experiments. BZML has low solubility in water, which can limit its use in some assays. Additionally, BZML has not been extensively studied in humans, which limits its potential for clinical applications.
未来方向
There are several future directions for the study of BZML. One potential direction is to investigate the effects of BZML on other biological pathways, such as autophagy and oxidative stress. Additionally, future studies could investigate the potential of BZML as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, future studies could investigate the structure-activity relationship of BZML and related thiazolidinedione compounds to identify more potent and selective compounds.
合成方法
The synthesis of BZML involves the reaction of 5-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazolidine-2,4-dione with benzyl bromide in the presence of a base. The reaction results in the formation of BZML, which can be purified using column chromatography or recrystallization.
科学研究应用
BZML has been extensively studied for its biological activities, including anti-inflammatory, anticancer, and antidiabetic properties. BZML has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. BZML has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, BZML has been shown to improve insulin sensitivity and glucose uptake in diabetic animals.
属性
IUPAC Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-benzyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4S/c20-17-16(9-13-6-7-14-15(8-13)23-11-22-14)24-18(21)19(17)10-12-4-2-1-3-5-12/h1-9H,10-11H2/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMBIOIEIDGNPI-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(2H-1,3-Benzodioxol-5-YL)methylidene]-3-benzyl-1,3-thiazolidine-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5141094.png)
![ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate](/img/structure/B5141100.png)
![3-(4-chlorophenyl)-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5141118.png)

![methyl 4-({[3-(2-methoxy-2-oxoethyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B5141137.png)
![1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene](/img/structure/B5141143.png)
![N-(3,4-dimethylphenyl)-2-[5-(2-furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5141160.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5141167.png)
![ethyl 4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5141183.png)

![5-[2-(allyloxy)-3,5-dibromobenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B5141202.png)
![1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole](/img/structure/B5141203.png)
![N-{1-[1-(1-benzofuran-2-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5141211.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-[(2E)-3-phenyl-2-propen-1-yl]piperidine](/img/structure/B5141217.png)